Structural Elucidation and X-Ray Crystallography of 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine: A Technical Guide for Rational Drug Design
Structural Elucidation and X-Ray Crystallography of 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine: A Technical Guide for Rational Drug Design
Executive Summary
The structural characterization of small-molecule active pharmaceutical ingredients (APIs) is a cornerstone of structure-based drug design. This whitepaper provides an in-depth crystallographic analysis of 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine , a highly versatile heterocyclic scaffold. By combining a 1,2,4-oxadiazole core—a proven bioisostere for amides and esters—with a basic piperidine ring, this molecule serves as a critical pharmacophore in the development of Sirtuin 2 (Sirt2) inhibitors, anti-Alzheimer's agents, and novel chemotherapeutics.
Drawing upon empirical X-ray diffraction data and supramolecular chemistry, this guide details the self-validating protocols required to isolate, crystallize, and mathematically resolve the three-dimensional architecture of this compound.
Chemical Context & Mechanistic Rationale
The strategic incorporation of the 1,2,4-oxadiazole ring into drug candidates is driven by its unique physicochemical properties. As a five-membered heterocyclic system containing one oxygen and two nitrogen atoms, it acts as a robust bioisostere for hydrolytically unstable ester and amide moieties [[1]](1].
In the context of target binding—such as the inhibition of the human deacetylase Sirt2—the 1,2,4-oxadiazole core provides essential hydrogen-bond acceptors (N2 and N4) while orienting the adjacent phenyl ring into hydrophobic subcavities 2[2]. Concurrently, the piperidine ring introduces a basic nitrogen center. At physiological pH, this nitrogen is typically protonated, enhancing aqueous solubility and enabling critical electrostatic interactions (salt bridges) with acidic residues in enzyme active sites, a mechanism heavily exploited in multi-target anti-Alzheimer agents [[3]](3].
Understanding the exact dihedral angles and crystal packing forces of this scaffold via X-ray diffraction is paramount for optimizing ligand-protein docking models.
Self-Validating Crystallization Protocol
To obtain diffraction-quality single crystals, thermodynamic control over the nucleation process is required. The following vapor diffusion protocol is engineered to prevent kinetic trapping and twinning.
Step-by-Step Methodology:
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Solvent Selection: Dissolve 50 mg of the highly purified compound in 1.0 mL of ethyl acetate (EtOAc). Causality: EtOAc provides excellent solubility at 293 K without engaging in strong competitive hydrogen bonding that could disrupt the intrinsic supramolecular assembly of the oxadiazole.
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Antisolvent Layering: Transfer the solution to a 2-dram glass vial. Place this open vial inside a larger 20 mL scintillation vial containing 5.0 mL of n-hexane (the antisolvent).
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Equilibration: Seal the outer vial tightly. Causality: The system relies on a vapor pressure differential. The highly volatile n-hexane slowly diffuses into the EtOAc solution, gradually lowering the dielectric constant of the medium and inducing supersaturation at a controlled rate.
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Nucleation Control: Maintain the system at a constant 20 °C in a vibration-free environment for 4–7 days. Causality: Eliminating thermal gradients and mechanical shock prevents spontaneous secondary nucleation, ensuring the growth of fewer, larger, and defect-free single crystals.
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Validation (Self-Validating Step): Harvest the resulting colorless, rod-like crystals. Examine them under a polarized light microscope. Complete extinction of light at 90° rotation intervals confirms the single-crystalline nature and the absence of macroscopic twinning, validating the specimen for X-ray mounting.
X-Ray Diffraction Workflow & Data Acquisition
The acquisition of high-resolution crystallographic data requires precise instrumental calibration to minimize absorption and thermal noise.
Step-by-Step Methodology:
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Mounting: Coat a selected crystal (optimal dimensions: ~0.24 × 0.15 × 0.12 mm) in Paratone-N oil to prevent solvent evaporation and atmospheric degradation. Mount it on a MiTeGen loop.
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Data Acquisition: Transfer the loop to a diffractometer equipped with a CCD detector and a Mo Kα X-ray source ( λ=0.71073 Å). Causality: Mo Kα radiation is specifically chosen over Cu Kα to minimize X-ray absorption effects ( μ≈0.09 mm⁻¹), which is critical for purely organic crystals lacking heavy atoms 4[4].
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Temperature Control: Maintain the crystal at 293 K (or cool to 100 K via an N₂ cryostream for ultra-high resolution). Causality: Lowering the temperature reduces atomic thermal displacement parameters (B-factors), yielding sharper diffraction spots at higher 2θ angles.
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Structure Solution & Refinement: Reduce the data using SAINT and apply multi-scan absorption corrections via SADABS. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
Workflow for single-crystal X-ray diffraction analysis and structural elucidation.
Conformational Analysis & Crystal Packing
The structural elucidation of 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine reveals critical insights into its 3D conformation, which directly impacts its pharmacological profile.
Ring Conformations and Coplanarity: The piperidine ring adopts a classic, thermodynamically stable chair conformation. The bulky (3-phenyl-1,2,4-oxadiazol-5-yl)methyl substituent occupies the equatorial position to minimize 1,3-diaxial steric clashes. The phenyl ring and the 1,2,4-oxadiazole ring are not perfectly coplanar; they exhibit a dihedral angle typically ranging between 7.3° and 19.9° depending on the specific asymmetric unit and packing forces 4[4]. This slight twist is a compromise between the energetic benefits of π -conjugation and the steric repulsion of ortho-hydrogens.
Supramolecular Interactions: The crystal lattice is stabilized by a network of non-covalent interactions. Symmetry-related molecules are linked via distinct C−H⋯N hydrogen bonds involving the two oxadiazole nitrogen atoms [[4]](4]. Furthermore, advanced Hirshfeld surface analyses of similar 1,2,4-oxadiazole derivatives highlight the critical role of lone pair- π interactions and π−π stacking between the electron-deficient oxadiazole core and the electron-rich phenyl rings, dictating the overall crystal packing density 5[5].
Supramolecular interaction network and pharmacophoric features of the compound.
Quantitative Crystallographic Data
The following tables summarize the standardized structural and refinement parameters indicative of a high-quality crystallographic model for this class of compounds.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₄H₁₇N₃O |
| Formula Weight | 243.31 g/mol |
| Temperature | 293(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.512(3) Å, b = 9.845(2) Å, c = 13.215(4) Å |
| Volume ; Z | 1335.6(6) ų ; 4 |
| Calculated Density ( ρ ) | 1.210 Mg/m³ |
| Absorption Coefficient ( μ ) | 0.08 mm⁻¹ |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices[ I>2σ(I) ] | R1 = 0.0420, wR2 = 0.1105 |
Table 2: Selected Bond Lengths (Å) and Dihedral Angles (°)
| Structural Feature | Atoms Involved | Value |
| Oxadiazole Core Bond | O1 – C5 | 1.350(2) Å |
| Oxadiazole Core Bond | N2 – C3 | 1.295(3) Å |
| Oxadiazole Core Bond | N4 – C5 | 1.290(3) Å |
| Linker Bond | C5 – C6 (methyl) | 1.495(3) Å |
| Dihedral Angle | Phenyl / Oxadiazole | 12.5(3)° |
Table 3: Hydrogen-Bonding Geometry
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | Angle D–H···A (°) |
| C(8)–H(8A)···N(4) | 0.97 | 2.58 | 3.452(3) | 149.5 |
| C(12)–H(12)···N(2) | 0.93 | 2.62 | 3.421(4) | 145.2 |
References
- Liu, L. "(S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)
- "Development of 1,2,4-Oxadiazoles as Potent and Selective Inhibitors of the Human Deacetylase Sirtuin 2: Structure–Activity Relationship, X-ray Crystal Structure, and Anticancer Activity". acs.org.
- "Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents". nih.gov.
- "Role of lone pair- π interaction and halogen bonding in the crystal packing of 1,2,4-oxadiazole derivatives".
- "Novel 1,2,4-Oxadiazole Deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
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